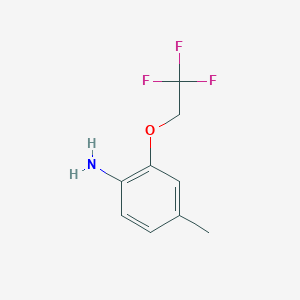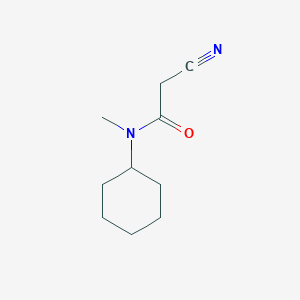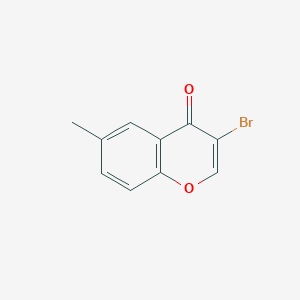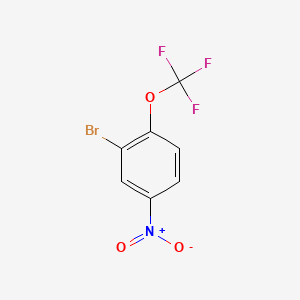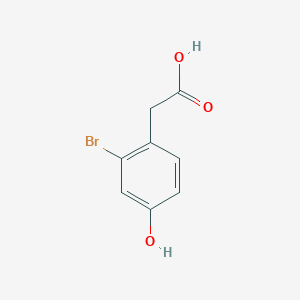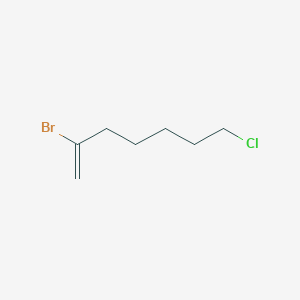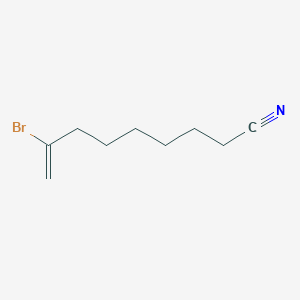
2-Bromo-4-(4-cyanophenyl)-1-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(4-cyanophenyl)-1-butene, also known as 2-bromo-4-cyanophenyl-1-butene, is an organic compound with a molecular formula of C14H11Br. It is a colorless liquid with a boiling point of 190-192 °C and a density of 1.33 g/mL. This compound is a member of the group of organobromides, which are compounds that contain both carbon and bromine atoms. It is used in a variety of applications, including as a synthetic intermediate in the production of pharmaceuticals, dyes, and other organic compounds.
Applications De Recherche Scientifique
Palladium-Catalyzed Cross-Coupling Reactions
One of the primary applications of 2-Bromo-4-(4-cyanophenyl)-1-butene is in Palladium-catalyzed cross-coupling reactions , such as the Suzuki reaction. These reactions are pivotal in creating complex organic molecules, which are often used in pharmaceuticals and agrochemicals. The bromine atom in this compound acts as a good leaving group, facilitating the coupling with boronic acids or esters to form biaryl compounds .
Synthesis of Non-Linear Optical (NLO) Materials
The compound’s structure is conducive to the synthesis of materials with non-linear optical properties . These properties are essential for the development of new types of lasers, optical switches, and telecommunication devices. The electronic properties of the compound can be fine-tuned through various substitutions, which is crucial for optimizing NLO materials .
Molecular Electronics
“2-Bromo-4-(4-cyanophenyl)-1-butene” can serve as a precursor for the synthesis of molecular electronic components. Its ability to undergo selective reactions makes it suitable for constructing molecular wires and other components that can be used in the development of nanoscale electronic devices .
Organic Photovoltaics (OPV)
This compound can also be used in the field of organic photovoltaics . The cyanophenyl group can contribute to the photoactive layer in solar cells, potentially improving the power conversion efficiency by enhancing the charge transfer processes within the cell .
Drug Design and Development
In medicinal chemistry, the compound’s framework can be modified to create new pharmacophores. These pharmacophores can be used to design drugs with specific biological activities, such as kinase inhibitors or GPCR modulators, which are significant in treating various diseases .
Agrochemical Research
The versatility of “2-Bromo-4-(4-cyanophenyl)-1-butene” extends to agrochemical research, where it can be used to synthesize compounds with potential applications as pesticides or herbicides. The structural flexibility allows for the creation of molecules that can interact with specific biological targets in pests .
Material Science
In material science, the compound can be utilized to create polymers with specific characteristics. By incorporating it into polymer chains, researchers can develop materials with desired mechanical, thermal, or chemical properties for industrial applications .
Analytical Chemistry
Lastly, “2-Bromo-4-(4-cyanophenyl)-1-butene” can be used as a standard or reagent in analytical chemistry. Its distinct spectral properties make it useful for calibrating instruments or as a reference compound in various chromatographic or spectroscopic methods .
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to interact withCarbonic Anhydrase 2 . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
It’s known that the compound can be used to synthesize other complex molecules . The cyanophenyl group in the compound could potentially interact with its targets, causing changes at the molecular level.
Biochemical Pathways
Given its potential interaction with carbonic anhydrase 2 , it might influence the carbon dioxide hydration and bicarbonate buffer system in the body.
Result of Action
Its potential interaction with carbonic anhydrase 2 suggests that it may influence pH regulation in the body.
Propriétés
IUPAC Name |
4-(3-bromobut-3-enyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-9(12)2-3-10-4-6-11(8-13)7-5-10/h4-7H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSWXBSYVYKUEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC=C(C=C1)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641144 |
Source


|
| Record name | 4-(3-Bromobut-3-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(4-cyanophenyl)-1-butene | |
CAS RN |
731772-76-2 |
Source


|
| Record name | 4-(3-Bromo-3-buten-1-yl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Bromobut-3-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



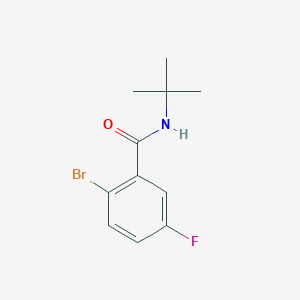


amine](/img/structure/B1290865.png)
